2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon with chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
There are several methods to synthesize bicyclo[2.2.1]heptane derivatives. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . Another method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Molecular Structure Analysis
The molecules containing a [2.2.1] bicyclic core may be classified into two main groups contingent on whether or not a bridgehead carbon is present . In this regard, camphor, sordarins, and bornanesultam belong to the same group .Chemical Reactions Analysis
A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .Scientific Research Applications
Crystal Structure Analysis
The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring was characterized, revealing details about the crystallography and molecular interactions within the compound. The structure includes protonated nitrogen sites and bromide ions that contribute to a complex three-dimensional network of hydrogen bonds, indicating its potential for complex molecular formations (Britvin & Rumyantsev, 2017).
Synthesis and Applications in Medicinal Chemistry
2,5-diazabicyclo[2.2.1]heptane is extensively used in medicinal chemistry and pharmaceutical research, with its rigid piperazine homologue structure playing a crucial role. A practical synthesis method has been developed to facilitate access to this compound, which is non-trivial to obtain otherwise. This underscores its importance and the need for efficient synthesis methods due to its extensive applications (Beinat et al., 2013).
Substitution and Configuration Analysis
Research has also focused on the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes, highlighting the compound's versatility and the significance of its different conformations in solution. This indicates its potential for various chemical applications and the importance of understanding its different structural forms (Yakovlev, Lobanov, & Potekhin, 2000).
Ligand Synthesis and Biological Activity
Biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have been synthesized and evaluated for their affinity towards alpha7 neuronal nicotinic receptors, revealing the compound's potential in the development of neuroactive drugs. This demonstrates the compound's utility in synthesizing ligands that can target specific receptors in the brain (Li et al., 2010).
Future Directions
properties
IUPAC Name |
2-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFMRBHXRDGEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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